molecular formula C30H35NO5 B13706084 Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate

Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate

Cat. No.: B13706084
M. Wt: 489.6 g/mol
InChI Key: ZOJBMYZJHTVRJA-UHFFFAOYSA-N
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Description

Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate: is a complex organic compound with the molecular formula C30H35NO5 and a molecular weight of 489.60 g/mol . This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate typically involves multi-step organic reactions. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it serves as a building block for synthesizing biologically active compounds.

Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6 g/mol

IUPAC Name

benzyl 2-(dibenzylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoate

InChI

InChI=1S/C30H35NO5/c1-30(2,3)36-28(32)23-34-22-27(29(33)35-21-26-17-11-6-12-18-26)31(19-24-13-7-4-8-14-24)20-25-15-9-5-10-16-25/h4-18,27H,19-23H2,1-3H3

InChI Key

ZOJBMYZJHTVRJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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